![molecular formula C16H23ClN4O2 B11942067 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate CAS No. 882865-06-7](/img/structure/B11942067.png)
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate is a complex organic compound with the molecular formula C16H23ClN4O2.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate typically involves multiple steps. One common method includes the Friedländer condensation, which involves the reaction of an anthranilic acid derivative with a ketone in the presence of a catalyst . Another approach is the multicomponent synthesis, which combines several reactants in a single reaction vessel to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of green chemistry and process optimization are often applied to improve yield and reduce waste in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction may produce various alcohols or amines .
Scientific Research Applications
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent sensor due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate involves its interaction with specific molecular targets and pathways. This compound can bind to various enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)-(4-methanesulfonyl-phenyl)-amine hydrochloride: Another pyrazoloquinoline derivative with similar biological activities.
1H-Pyrazolo[3,4-b]quinolines: A broader class of compounds with diverse applications in chemistry and biology.
Uniqueness
2-((1,3-Dimethyl-1H-pyrazolo[3,4-b]quinolin-4-yl)amino)butan-1-ol hydrochloride hydrate stands out due to its specific structural features and unique combination of biological activities. Its potential as a fluorescent sensor and therapeutic agent makes it a valuable compound for further research and development .
Properties
CAS No. |
882865-06-7 |
|---|---|
Molecular Formula |
C16H23ClN4O2 |
Molecular Weight |
338.83 g/mol |
IUPAC Name |
2-[(1,3-dimethylpyrazolo[3,4-b]quinolin-4-yl)amino]butan-1-ol;hydrate;hydrochloride |
InChI |
InChI=1S/C16H20N4O.ClH.H2O/c1-4-11(9-21)17-15-12-7-5-6-8-13(12)18-16-14(15)10(2)19-20(16)3;;/h5-8,11,21H,4,9H2,1-3H3,(H,17,18);1H;1H2 |
InChI Key |
BEFGJYZXTNOPSN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC1=C2C(=NN(C2=NC3=CC=CC=C31)C)C.O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


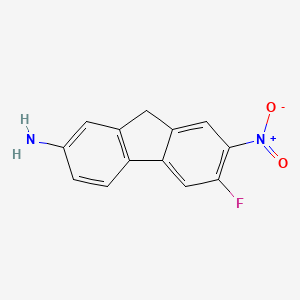
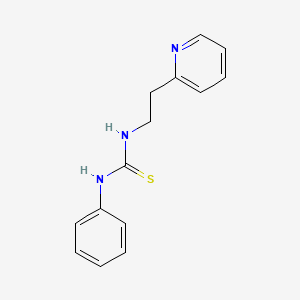

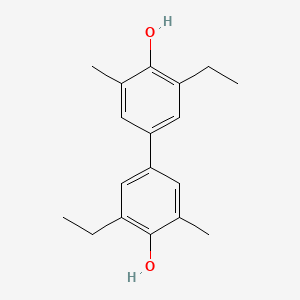
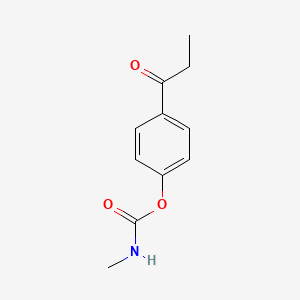
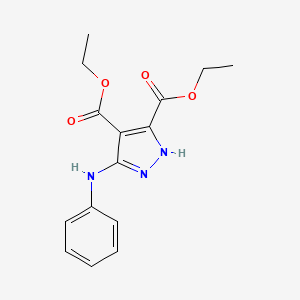
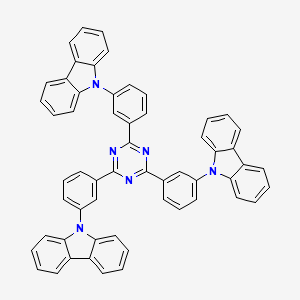
![dibenzyl N-[(benzyloxy)carbonyl]alanylglutamate](/img/structure/B11942032.png)
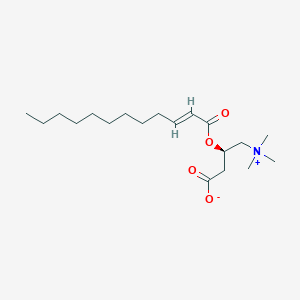

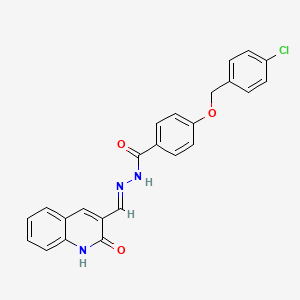
![9-[(4-Benzylphenoxy)methyl]anthracene](/img/structure/B11942053.png)
![2-[(2,4-Dimethylanilino)methylene]malononitrile](/img/structure/B11942054.png)

